molecular formula C16H17Cl B13330097 Chlorodimethyl(1-phenylethyl)benzene CAS No. 95719-24-7

Chlorodimethyl(1-phenylethyl)benzene

Cat. No.: B13330097
CAS No.: 95719-24-7
M. Wt: 244.76 g/mol
InChI Key: JVZOSCNIJORZIZ-UHFFFAOYSA-N
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Description

1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene is an organic compound with the molecular formula C16H17Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a phenylethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene involves its interaction with various molecular targets and pathways. The chlorine atom and phenylethyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2,3-dimethyl-2-penten-4-yne
  • 1-chloro-2,3-dimethyl-4-[(1R)-1-phenylethyl]benzene
  • 1-chloro-2,3-dimethyl-4-[(1S)-1-phenylethyl]benzene

Uniqueness

1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both electron-donating (methyl groups) and electron-withdrawing (chlorine atom) substituents influences its reactivity and interactions with other molecules.

Properties

CAS No.

95719-24-7

Molecular Formula

C16H17Cl

Molecular Weight

244.76 g/mol

IUPAC Name

1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene

InChI

InChI=1S/C16H17Cl/c1-11-12(2)16(17)10-9-15(11)13(3)14-7-5-4-6-8-14/h4-10,13H,1-3H3

InChI Key

JVZOSCNIJORZIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)C(C)C2=CC=CC=C2

Origin of Product

United States

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